Muscular Relaxation Activity: Direct Comparison with Meprobamate in Mouse Model
Propetamide demonstrates quantifiable muscular relaxation activity in mice, with a direct head-to-head comparison against the reference anxiolytic meprobamate. Propetamide at 400 mg/kg (oral) produced muscular relaxation in 70% of tested animals, whereas meprobamate achieved 100% response at only 200 mg/kg [1]. This establishes Propetamide as approximately 3.5-fold less potent than meprobamate on a per-dose basis for this specific endpoint.
| Evidence Dimension | Muscular relaxation response rate in mice |
|---|---|
| Target Compound Data | 400 mg/kg oral dose produces 70% response rate |
| Comparator Or Baseline | Meprobamate: 200 mg/kg oral dose produces 100% response rate |
| Quantified Difference | Propetamide is approximately 3.5-fold less potent than meprobamate (requires 2× dose for 30% lower efficacy) |
| Conditions | Mouse model; oral administration; assessment of muscular tone relaxation |
Why This Matters
This direct comparative data enables precise dose selection for experimental models where intermediate muscle relaxant potency is required without the full sedative profile of meprobamate.
- [1] NCATS Inxight Drugs. PROPETAMIDE (UNII: U9R24EH050). Description: Propetamide was less active than meprobamate. Propetamide at 400 mg/kg reduced muscular relaxation in 70% of the animals, while the same effect was obtained in 100% of the animals with meprobamate at 200 mg/kg. View Source
